Product packaging for benzyl N-(4-methylphenyl)carbamate(Cat. No.:CAS No. 7625-64-1)

benzyl N-(4-methylphenyl)carbamate

Cat. No.: B14125576
CAS No.: 7625-64-1
M. Wt: 241.28 g/mol
InChI Key: VPKOEGIQXNQBHD-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds formally derived from carbamic acid (NH₂COOH). rsc.org They are characterized by the presence of a carbamate functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. This unique structural motif imparts a range of chemical properties that make carbamates valuable in various chemical disciplines.

Significance of N-Aryl Carbamates in Contemporary Chemical Science

N-aryl carbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, are of particular importance in modern chemical science. Their utility stems from their application as key intermediates in the synthesis of a wide array of more complex molecules. They are frequently employed as protecting groups for amines in multi-step organic synthesis due to their stability under various reaction conditions and the relative ease with which they can be cleaved. Furthermore, the N-aryl carbamate moiety is a structural component in many biologically active compounds, making them a focal point in medicinal chemistry and drug discovery research. Their potential as antimicrobial and anticancer agents is an area of active investigation.

Research Objectives and Scope for Benzyl (B1604629) N-(4-methylphenyl)carbamate

The primary objective of this article is to provide a comprehensive overview of the synthesis and fundamental chemical properties of benzyl N-(4-methylphenyl)carbamate. The scope is strictly limited to the chemical nature of this compound, including its synthesis and spectroscopic characterization. This analysis aims to serve as a foundational resource for researchers interested in the potential applications of this and similar N-aryl carbamates in various fields of chemical research, including but not limited to, the development of novel synthetic methodologies and the exploration of new pharmacologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B14125576 benzyl N-(4-methylphenyl)carbamate CAS No. 7625-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7625-64-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

VPKOEGIQXNQBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzyl N 4 Methylphenyl Carbamate

Established Synthetic Routes for Related N-Aryl Carbamates

The synthesis of N-aryl carbamates can be broadly categorized into phosgene-based and non-phosgene methods, each with distinct advantages and disadvantages.

Historically, the reaction of amines with phosgene (B1210022) has been a primary method for producing isocyanates, which are key intermediates in the synthesis of carbamates. researchgate.netgoogle.com This process, however, involves the highly toxic and hazardous phosgene gas, prompting the development of safer, non-phosgene alternatives. researchgate.netgoogle.com

Non-phosgene routes to carbamates often utilize alternative carbonyl sources such as carbon monoxide, carbon dioxide, urea (B33335), or dialkyl carbonates. researchgate.net The use of carbon dioxide, in particular, has gained significant interest as it is an abundant and non-toxic C1 source. nih.govacs.org These methods often involve the reaction of an amine and an alcohol with a coupling agent or catalyst. nih.govresearchgate.net For instance, the direct conversion of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient route to carbamates under mild conditions. nih.govorganic-chemistry.org Another approach involves the alcoholysis of N-aryl ureas to form N-aryl carbamates, which can then be converted to isocyanates. researchgate.net

Carbonyl SourceDescriptionKey Features
Phosgene Traditional method involving the reaction of an amine with phosgene to form an isocyanate intermediate.High reactivity but involves highly toxic and hazardous reagents. researchgate.netgoogle.com
Carbon Dioxide (CO2) An environmentally friendly approach where CO2 reacts with an amine and an alcohol.Utilizes an abundant, non-toxic C1 source; often requires a catalyst and dehydrating agent. nih.govacs.org
Urea Urea acts as a carbonyl source in reactions with amines and alcohols.A feasible alternative to phosgene, often catalyzed by metal oxides. researchgate.net
Dialkyl Carbonates Reacts with amines to form carbamates, often in the presence of a catalyst.Can be an effective non-phosgene route, though yields can be variable. google.com

A prevalent and versatile method for synthesizing carbamates involves the reaction of an isocyanate with an alcohol. nih.govnih.gov Isocyanates are characterized by a highly electrophilic carbon atom, making them susceptible to nucleophilic attack by the hydroxyl group of an alcohol. nih.gov This reaction is typically efficient and proceeds readily to form the stable carbamate (B1207046) linkage. nih.govnih.gov

The isocyanate itself can be generated through various methods, including the Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides. libretexts.org In the context of synthesizing benzyl (B1604629) N-(4-methylphenyl)carbamate, 4-methylphenyl isocyanate (p-tolyl isocyanate) would be the key isocyanate intermediate. The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

The formation of carbamates can also be viewed through the lens of fundamental reaction mechanisms such as aminodehalogenation and addition-elimination.

Aminodehalogenation is a type of nucleophilic substitution where an amine displaces a halogen. While not a direct route to carbamates in a single step, it is a fundamental process in the synthesis of the amine precursors required for carbamate formation.

The addition-elimination mechanism is central to the formation of carbamates from acyl chlorides (like benzyl chloroformate) and amines. chemistrysteps.com In this two-step process, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the leaving group (in this case, a chloride ion) is eliminated, regenerating the carbonyl group and forming the final carbamate product. chemistrysteps.com This mechanism is also at play in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on an aromatic ring, a process relevant to the synthesis of aryl-substituted compounds. chemistrysteps.com

Targeted Synthesis of Benzyl N-(4-methylphenyl)carbamate

The specific synthesis of this compound involves the reaction between a derivative of p-toluidine (B81030) (4-methylaniline) and a derivative of benzyl alcohol.

The synthesis of this compound can be achieved by reacting p-tolyl isocyanate with benzyl alcohol. The yield of this reaction can be influenced by several factors. A study on isocyanate-mediated chemical tagging reported yields for the reaction of isocyanates with benzyl alcohol to be in the range of 35-46%. nih.gov

Another synthetic route involves the reaction of benzyl chloroformate with p-toluidine. The optimization of this reaction would involve controlling parameters such as temperature, solvent, and the presence of a base to neutralize the HCl byproduct. For example, in the synthesis of a related compound, N-hydroxyl-N-2-methyl phenyl carbamate, the reaction of o-nitrotoluene with hydrazine (B178648) hydrate (B1144303) followed by reaction with methyl chloroformate at 50°C yielded the product in 75.6%. google.com While not identical, this suggests that careful temperature control is crucial for maximizing yield.

A patent describing the preparation of aromatic carbamates highlights the effect of reaction temperature on selectivity. Increasing the temperature from 20°C to 45°C significantly improved the selectivity towards the desired carbamate by preventing the formation of urea byproducts. google.com

ReactantsReagents/ConditionsYieldReference
Isocyanate and Benzyl AlcoholNot specified35-46% nih.gov
o-Nitrotoluene, Hydrazine Hydrate, Methyl ChloroformateRaney's nickel, Methanol, 50°C75.6% google.com

Catalysts play a pivotal role in many modern carbamate synthesis methods, particularly in non-phosgene routes, by enhancing reaction rates and selectivity.

For syntheses involving urea as a carbonyl source, metal oxide catalysts such as TiO2-Cr2O3/SiO2 and MgO-ZnO have proven effective, leading to high yields of N-substituted carbamates. researchgate.net In the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, mesoporous AlSBA-15 has been used as a catalyst. researchgate.net Lead compounds like PbO and PbCO3 have also shown excellent catalytic activity in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N'-diphenyl urea. researchgate.net

In the context of CO2-based syntheses, various catalysts have been explored. For the three-component coupling of amines, CO2, and halides, cesium carbonate in conjunction with TBAI is effective. organic-chemistry.org For the direct conversion of CO2 into carbamates, a system using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst has been developed. organic-chemistry.orgorganic-chemistry.org

While specific catalyst systems for the targeted synthesis of this compound are not extensively detailed in the provided search results, the principles from related syntheses can be applied. For instance, a basic catalyst would likely be beneficial in the reaction of p-tolyl isocyanate with benzyl alcohol to facilitate the nucleophilic attack of the alcohol. google.com

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to the synthesis of carbamates, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene and volatile organic solvents. In contrast, green methodologies prioritize the use of renewable feedstocks, atom economy, safer solvents, and catalytic processes to create more sustainable synthetic pathways.

One of the primary green approaches to carbamate synthesis involves solvent-free reactions. The direct reaction of an alcohol with an isocyanate is a well-established method for forming carbamates. By conducting this reaction under solvent-free conditions, the environmental and health risks associated with solvent use and disposal are eliminated. For the synthesis of this compound, this would involve the direct reaction of benzyl alcohol with p-tolyl isocyanate, often with gentle heating to facilitate the reaction in the absence of a solvent. This approach not only reduces waste but can also lead to higher reaction rates and easier product purification.

Another cornerstone of green carbamate synthesis is the use of biocatalysis. Enzymes, such as lipases and proteases, can catalyze the formation of carbamates with high selectivity under mild, aqueous conditions. This avoids the need for harsh reagents and organic solvents. Research has demonstrated the use of flow chemistry coupled with immobilized enzymes to generate libraries of carbamate products, showcasing a scalable and efficient green synthetic strategy. uniovi.es While a specific enzyme for the synthesis of this compound has not been extensively documented, the general applicability of biocatalysis to carbamate formation presents a promising avenue for its environmentally benign production.

The development of isocyanate-free routes represents a significant advancement in green carbamate synthesis. Isocyanates are highly reactive and toxic, making their avoidance a key goal. Alternative methods, such as the reaction of amines with dialkyl carbonates or the direct carbonylation of amines and alcohols using carbon dioxide as a C1 source, are being explored. mdpi.com The synthesis of polyureas from urea and diamines in a solvent- and catalyst-free melt polymerization process highlights a viable isocyanate-free pathway that could be adapted for the synthesis of individual carbamate molecules. rsc.org

A comparison of a traditional synthetic approach with potential green alternatives for the synthesis of this compound is presented in the table below.

FeatureTraditional SynthesisProposed Green Synthesis
Reactants Benzyl chloroformate, p-toluidineBenzyl alcohol, p-tolyl isocyanate
Solvent Dichloromethane, Pyridine (B92270)Solvent-free
Catalyst None (or base catalyst)None or Biocatalyst (e.g., lipase)
Byproducts Pyridinium hydrochloride, HClMinimal to none
Environmental Impact Use of toxic phosgene derivative and chlorinated solventsElimination of solvents and hazardous reagents
Atom Economy ModerateHigh

This shift towards greener synthetic methodologies for carbamates like this compound underscores the chemical industry's commitment to sustainability, safety, and efficiency.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Scientific Databases

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the chemical compound this compound (CAS Number: 7625-64-1) are not publicly available. As a result, a comprehensive analysis based on the requested outline cannot be provided at this time.

While information on related compounds is accessible, the specific data for this compound, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and X-ray crystallography, remains unpublished in the public domain.

Chemical databases such as PubChem list the compound, providing basic details like its molecular formula (C₁₅H₁₅NO₂) and structure. nih.gov However, these entries lack the in-depth experimental data necessary for a thorough structural elucidation as specified in the requested article outline. Searches in other comprehensive databases, including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), also yielded no results for this specific molecule. nist.gov

The requested sections and subsections for the article are as follows:

Advanced Spectroscopic and Structural Elucidation of Benzyl N 4 Methylphenyl Carbamate

X-ray Crystallography and Solid-State Structural Analysis

Without access to peer-reviewed studies or spectral database entries for benzyl (B1604629) N-(4-methylphenyl)carbamate, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements. The creation of data tables and detailed research findings would necessitate speculation and would not meet the standards of professional and authoritative scientific reporting.

Researchers seeking this information may need to perform their own experimental analysis or consult proprietary chemical data collections.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

In benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the phenyl ring of the benzyloxycarbonyl (Cbz) group is significantly inclined with respect to the plane of the carbamate (B1207046) and the attached thiazole (B1198619) ring. mdpi.com This twisted conformation is a common feature in such molecules, arising from the steric and electronic demands of the different molecular fragments. The crystal packing in these systems is often dominated by a network of intermolecular hydrogen bonds, leading to the formation of well-defined supramolecular architectures like dimers and chains. mdpi.commdpi.com

Based on these related structures, it is anticipated that benzyl N-(4-methylphenyl)carbamate would adopt a non-planar conformation. The tolyl and benzyl aromatic rings are likely to be oriented at a significant dihedral angle to each other and to the central carbamate plane. The crystal packing would then be stabilized by a combination of hydrogen bonds involving the N-H group of the carbamate and intermolecular forces such as π-π stacking between the aromatic rings.

Analysis of Dihedral Angles and Bond Lengths

The internal geometry of this compound, specifically its bond lengths and dihedral angles, is critical for defining its three-dimensional shape and reactivity. Although direct crystallographic data for this compound is unavailable, we can infer these parameters from analogous structures.

The carbamate group itself has characteristic bond lengths that are influenced by resonance. The C-N bond, for example, exhibits partial double bond character. In related carbamate structures, the bond lengths and angles are found to be consistent with theoretical models. mdpi.com

A key feature influencing the conformation of N-aryl carbamates is the rotation around the various single bonds, which can be described by dihedral angles. For example, in benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the torsion angle C8-C7-O3-C6, which describes the orientation of the benzyl group relative to the carbamate, is -83.4(6)°. mdpi.com In benzyl N-(4-pyridyl)carbamate, the dihedral angle between the planes of the benzene (B151609) ring and the pyridine (B92270) ring is 66.2(3)°. mdpi.com

For this compound, we can predict the key dihedral angles that define its shape. These would include the angles describing the rotation of the benzyl group, the orientation of the tolyl group relative to the carbamate plane, and the planarity of the carbamate group itself. The presence of the methyl group on the phenyl ring is expected to have a subtle electronic effect on the bond lengths and angles within the tolyl moiety but a more significant impact on the crystal packing through steric hindrance and weak C-H···π interactions.

To illustrate the expected values, a table of selected bond lengths and dihedral angles from a closely related compound, benzyl N-(4-pyridyl)carbamate, is presented below. mdpi.com

Table 1: Selected Bond Lengths and Dihedral Angles for Benzyl N-(4-pyridyl)carbamate (Illustrative)

ParameterBond/AtomsValue (Å or °)
Bond LengthO1=C11.2042 (18)
O2-C11.3509 (16)
O2-C21.4572 (17)
N2-C11.3595 (19)
N2-C91.3932 (17)
Dihedral AnglePhenyl Ring - Pyridine Ring66.2 (3)

Data from the crystal structure of benzyl N-(4-pyridyl)carbamate and is intended for illustrative purposes. mdpi.com

Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Carbamate Solids

The solid-state architecture of carbamates is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-stacking. These interactions dictate the molecular packing and, consequently, the material's physical properties.

Hydrogen Bonding: The carbamate functional group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the ester oxygen). This allows for the formation of robust intermolecular hydrogen bonds. In many crystalline carbamates, N-H···O=C hydrogen bonds are prevalent, leading to the formation of centrosymmetric dimers or extended chains. mdpi.comnih.govmolport.com For instance, in the crystal structure of benzyl N-(4-pyridyl)carbamate, molecules are linked by N-H···N hydrogen bonds. mdpi.com The strength and geometry of these hydrogen bonds are fundamental to the stability of the crystal lattice.

The interplay of these hydrogen bonding and π-stacking interactions results in a complex and well-defined three-dimensional supramolecular assembly in the solid state.

Computational Chemistry and Theoretical Characterization of Benzyl N 4 Methylphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular systems. For benzyl (B1604629) N-(4-methylphenyl)carbamate, these calculations elucidate its fundamental properties, from its three-dimensional structure to the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a principal method for the computational study of molecular structures and electronic properties due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is frequently employed in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) for carbamate (B1207046) systems. scirp.orgresearchgate.net

The electronic structure, once the geometry is optimized, can be analyzed. This includes the determination of atomic charges, which reveals the distribution of electron density across the molecule. DFT calculations have been shown to be effective in describing the atomic charges in carbamate compounds. researchgate.net

Table 1: Predicted Geometric Parameters for Benzyl N-(4-methylphenyl)carbamate based on DFT Calculations on Analogous Compounds

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.22
C-N (carbamate)~1.36
N-C (phenyl)~1.42
O-C (benzyl)~1.46
C-C (aromatic)~1.39
**Bond Angles (°) **
O=C-N~125
C-N-C~120
C-O-C~115

Note: These values are estimations based on computational studies of structurally similar carbamates and may vary in a specific study of the title compound.

Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less complex, approach to understanding molecular systems. While often less accurate than DFT for certain properties due to the lack of electron correlation, HF methods, particularly with appropriate basis sets like 6-31+G(d), have demonstrated utility in calculating vibrational frequencies for carbamates, sometimes yielding results with a lower percentage of error compared to some DFT functionals. scirp.org For high-accuracy predictions of properties like interaction energies or reaction barriers, more sophisticated and computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be necessary, though their application to a molecule of this size is demanding.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack.

For this compound, the MESP surface would be calculated using the optimized geometry from DFT. It is expected that the most negative potential (red) would be localized around the carbonyl oxygen atom of the carbamate group due to the high electronegativity of oxygen and the presence of lone pairs. The nitrogen atom of the carbamate would also exhibit a region of negative potential. Conversely, the hydrogen atom of the N-H group and the hydrogens of the aromatic rings would show positive potential (blue), identifying them as potential sites for hydrogen bonding and other electrophilic interactions. nih.gov Understanding the MESP is crucial for predicting intermolecular interactions in the solid state and in solution. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

ParameterPredicted Energy (eV)
HOMO~ -6.0 to -7.0
LUMO~ -1.0 to -2.0
HOMO-LUMO Gap~ 4.0 to 5.0

Note: These values are estimations based on computational studies of structurally similar carbamates and may vary in a specific study of the title compound.

Conformational Analysis and Rotational Barriers of the Carbamate Linkage

The carbamate linkage (-O-C(=O)-N-) in this compound has several rotatable bonds, leading to different possible conformations. The planarity of the carbamate group is a key feature, and rotation around the C-N and C-O single bonds is of particular interest. Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis helps to identify the most stable conformer(s) and the energy barriers between them.

The rotational barrier around the C-N bond is particularly important as it influences the rigidity of the molecule. A higher rotational barrier suggests a more planar and rigid structure. These calculations are typically performed by fixing the dihedral angle of interest at various values and optimizing the rest of the molecular geometry at each step. The resulting energy profile reveals the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be correlated with experimental results to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scirp.org The calculated chemical shifts for ¹H and ¹³C nuclei can then be compared to experimental spectra. While no specific calculated NMR data for this compound is available, studies on similar compounds show good correlation between calculated and experimental values, aiding in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For instance, the C=O stretching frequency of the carbamate group is a prominent and easily identifiable peak. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. scirp.org

Table 3: Predicted and Experimental IR Frequencies for Key Functional Groups in Carbamates

Functional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹) (Analogous Compounds)
N-H Stretch~3300-3400~3300-3400
C-H Stretch (Aromatic)~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-3000~2850-3000
C=O Stretch~1700-1730~1700-1730
C-N Stretch~1220-1350~1220-1350
C-O Stretch~1000-1250~1000-1250

Note: Predicted values are typical for carbamates calculated with DFT. Experimental values are from studies on similar compounds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted spectrum can be compared to the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Reactivity and Mechanistic Investigations of Benzyl N 4 Methylphenyl Carbamate

Hydrolytic Stability and Degradation Pathways of Carbamates

The carbamate (B1207046) bond in benzyl (B1604629) N-(4-methylphenyl)carbamate is susceptible to hydrolysis under both acidic and basic conditions. This process leads to the cleavage of the carbamate, yielding benzyl alcohol, 4-methylaniline, and carbon dioxide. The stability of the carbamate is significantly influenced by the pH of the medium.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate. This is followed by the departure of the benzyloxy leaving group. The resulting carbamic acid is unstable and rapidly decomposes to 4-methylaniline and carbon dioxide.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps are similar to the base-catalyzed mechanism, leading to the same degradation products.

The general degradation pathway is as follows:

Benzyl N-(4-methylphenyl)carbamate + H₂O → Benzyl alcohol + 4-methylaniline + CO₂

The rate of hydrolysis is dependent on factors such as temperature and the specific acidic or basic catalysts used.

Electrophilic and Nucleophilic Substitution Reactions

The structure of this compound offers several sites for both electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution: The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles. Aminolysis reactions, for instance, have been studied for analogous aryl N-phenylcarbamates. nih.gov In these reactions, amines can displace the benzyloxy group. Studies on related systems, such as aryl N-phenylthiocarbamates with benzylamines, show that these reactions can proceed through either a stepwise or a concerted mechanism, depending on the nature of the leaving group. nih.gov For this compound, a nucleophile can attack the carbonyl carbon, leading to the substitution of the benzyl alcohol moiety. smolecule.com

Electrophilic Aromatic Substitution: Both the benzyl and the 4-methylphenyl rings can undergo electrophilic aromatic substitution. The para-methylphenyl group is activated towards electrophilic attack due to the electron-donating nature of the methyl group and the nitrogen atom of the carbamate. The directing effect of the N-carbamate group will influence the position of substitution on the 4-methylphenyl ring. Similarly, the benzyl ring can also react with electrophiles, although its reactivity is influenced by the electron-withdrawing nature of the adjacent carbamate oxygen.

Photochemical and Thermochemical Transformations

While specific studies on the photochemical and thermochemical transformations of this compound are not extensively detailed in the provided search results, general principles for related compounds can be considered.

Photochemical Transformations: Carbamates can undergo photochemical reactions, often involving cleavage of the C-O or N-C bonds. Irradiation with UV light could potentially lead to the formation of radical species through homolytic cleavage. For instance, photochemical reactions of related organosilicon compounds have been shown to proceed through complex pathways involving isomerizations and the formation of reactive intermediates. mdpi.com

Thermochemical Transformations: Upon heating, carbamates can undergo thermal decomposition. The stability of the carbamate bond is a key factor. For this compound, thermal degradation could lead to the formation of 4-methylphenyl isocyanate and benzyl alcohol. This pathway is common for N-aryl carbamates. The isocyanate is a highly reactive intermediate that can subsequently react with other molecules present in the system.

Mechanistic Insights into Carbamic Acid Cleavage and Intermediate Formation

The cleavage of the carbamic acid intermediate is a crucial step in the degradation of carbamates. Carbamic acids are generally unstable and readily decarboxylate to form an amine and carbon dioxide. In the case of this compound hydrolysis, the intermediate formed would be N-(4-methylphenyl)carbamic acid.

N-(4-methylphenyl)carbamic acid → 4-methylaniline + CO₂

The mechanism of this decarboxylation is believed to proceed through a zwitterionic intermediate in aqueous solution, which then loses carbon dioxide.

In some reactions of carbamates, other reactive intermediates can be formed. For example, in the methanolysis of certain substituted benzyl N-phenylcarbamates, the formation of a highly reactive 1,4-quinonemethide intermediate has been proposed. arkat-usa.org This intermediate is generated through a concerted 1,6-elimination mechanism. arkat-usa.org

Advanced Applications and Functional Exploration of Benzyl N 4 Methylphenyl Carbamate

Role in Polymer Chemistry and Controlled Polymerization Techniques

Application as a Chain Transfer Agent in RAFT Polymerization

No published studies were identified that describe the use of benzyl (B1604629) N-(4-methylphenyl)carbamate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The literature on RAFT polymerization is extensive, detailing a wide variety of CTAs, but this specific carbamate (B1207046) is not mentioned as a compound of interest for controlling polymerization processes.

Precursors for Polyurethane and Polyurea Derivatives

While carbamates, in general, can be precursors to the isocyanates needed for polyurethane and polyurea synthesis through thermal cracking, no specific methodologies or research articles were found that detail the synthesis of polyurethanes or polyureas derived directly from benzyl N-(4-methylphenyl)carbamate. The thermal decomposition of this specific carbamate to yield p-tolyl isocyanate and benzyl alcohol as monomers for subsequent polymerization is not a documented process in the available literature.

Applications in Supramolecular Chemistry and Self-Assembly Processes

There is no available research that investigates the use of this compound in the fields of supramolecular chemistry or self-assembly. The potential for this molecule to form higher-order structures through non-covalent interactions, such as hydrogen bonding or π-π stacking, has not been a subject of published studies.

Development of Chemical Probes for Receptor Binding Studies

The development and application of this compound as a chemical probe for studying receptor binding are not described in the scientific literature. While the broader class of carbamates has been explored in medicinal chemistry, this specific compound has not been identified as a tool for elucidating the function or binding characteristics of any particular receptor.

Derivatives, Analogues, and Structure Property Relationships of N Aryl Carbamates

Systematic Structural Modifications of Benzyl (B1604629) N-(4-methylphenyl)carbamate Analogues

One area of study involves the synthesis of substituted benzyl N-phenylcarbamates to evaluate their potential as enzyme inhibitors. arkat-usa.org For instance, research into butyrylcholinesterase (BChE) inhibitors has explored how the substituents on the carbamate (B1207046) nitrogen influence potency and selectivity. researchgate.net In a series of O-arylcarbamates, modifying the N-substituents from dimethyl to larger groups like diethyl or benzyl had a significant impact on inhibitory activity. researchgate.net While increasing the size of one substituent to ethyl or isopropyl decreased potency, the introduction of a benzyl group appeared to facilitate favorable interactions within the enzyme's binding pocket. researchgate.net

Compound Analogue (O-Aryl Carbamate Series)N-SubstituentsRelative BChE AffinityNotes
6 DimethylHighParent compound for comparison.
7 Ethyl, MethylDecreasedPotency decreased relative to compound 6 .
8 Isopropyl, MethylDecreasedPotency decreased relative to compound 6 .
10 Benzyl, MethylMaintainedBenzyl group appeared to have favorable interactions.
11 Diethyl~30-fold DecreaseIncreased steric bulk led to significantly lower affinity. researchgate.net

This table is based on findings from a study on pseudo-irreversible butyrylcholinesterase inhibitors and illustrates the structure-activity relationships of the N-dialkyl O-arylcarbamate warhead. researchgate.net

Beyond enzyme inhibition, other studies have synthesized series of aryl carbamates to investigate different biological effects, such as anti-proliferative activity. nih.gov These systematic approaches are fundamental to developing novel therapeutic agents.

Investigation of Substituent Effects on Chemical Reactivity and Spectroscopic Signatures

The addition of substituents to the benzyl or phenyl rings of the core structure profoundly affects the molecule's electronic properties, which in turn dictates its chemical reactivity and how it interacts with electromagnetic radiation in spectroscopic analyses.

A key aspect of reactivity is the stability of the molecule and its tendency to undergo reactions like hydrolysis or fragmentation. In a systematic study of 4-nitrobenzyl carbamates, designed as triggers for bioreductive drugs, researchers investigated how substituents on the benzyl ring affect the fragmentation rate of the molecule after reduction. rsc.org The study found that electron-donating substituents on the benzyl ring accelerated the fragmentation of the intermediate hydroxylamines. rsc.org This relationship was quantified by the Hammett equation, log(Mt₁/₂) = 0.57σ + 1.30, which provides a direct correlation between the substituent's electronic parameter (σ) and the fragmentation half-life (Mt₁/₂). rsc.org The parent, unsubstituted hydroxylaminobenzyl carbamate had a half-life of 16 minutes under the study conditions, whereas adding an α-methyl group reduced this to 9.5 minutes, demonstrating that even small structural changes can significantly alter reactivity. rsc.org

Substituent on Benzyl MoietyFragmentation Half-life (Mt₁/₂) of Hydroxylamine IntermediateEffect on Reactivity
Unsubstituted (Parent)16 minBaseline fragmentation rate.
α-Methyl9.5 minAccelerated fragmentation.
Electron-Donating Groups (on ring)DecreasedAccelerated fragmentation due to stabilization of the transition state. rsc.org

This table summarizes the kinetic data from a study on the fragmentation of substituted nitrobenzyl carbamates, highlighting the influence of substituents on reaction rates. rsc.org

The mechanism of solvolysis is also sensitive to substituent effects. Studies on 4-acetoxybenzyl carbamates indicate that their methanolysis proceeds through a one-step concerted 1,6-elimination to produce a highly reactive quinonemethide intermediate. arkat-usa.org

Spectroscopic signatures are similarly influenced by substituents. In infrared (IR) spectroscopy, characteristic vibrational frequencies for functional groups, such as the carbonyl (C=O) stretch in the carbamate, are sensitive to the electronic environment. The C=O stretching vibration in carbamates is typically strong and can be observed in the IR spectrum. researchgate.net Changes in the substituents on the aryl or benzyl rings would alter the electron density around the carbamate linkage, causing predictable shifts in the position of this and other characteristic peaks, such as those for N-H and C-O bonds. researchgate.netresearchgate.net

Chemoinformatic Analysis and Virtual Screening for Novel Chemical Entities

While specific chemoinformatic studies on benzyl N-(4-methylphenyl)carbamate are not widely documented, the methodologies are broadly applicable to this class of compounds for the discovery of novel chemical entities. Chemoinformatics employs computational methods to analyze large datasets of chemical structures and their properties. rsc.org

A typical chemoinformatic analysis involves compiling libraries of related N-aryl carbamates from chemical databases. These compounds can then be classified based on their structural features, such as the nature and position of substituents on the aromatic rings. rsc.org By analyzing these large datasets, researchers can identify trends, such as which substitution patterns are most common or which are associated with particular biological activities. This analysis can reveal how different structural modifications influence key physicochemical properties and how they occupy different regions of "chemical space". rsc.org

Virtual screening is a powerful computational technique that complements this analysis. It involves using computer models to screen vast libraries of virtual compounds against a biological target, such as an enzyme or receptor. This process can predict which molecules are most likely to exhibit a desired biological effect. These "hits" can then be prioritized for chemical synthesis and laboratory testing, making the drug discovery process more efficient. For a scaffold like N-aryl carbamates, virtual screening could be used to identify novel substitution patterns that might lead to enhanced potency or selectivity as enzyme inhibitors or other therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Academic Findings for Benzyl (B1604629) N-(4-methylphenyl)carbamate

Benzyl N-(4-methylphenyl)carbamate is an organic compound that has garnered interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl group linked to a carbamate (B1207046) functional group which is, in turn, connected to a p-methylphenyl moiety, provides a scaffold for diverse chemical interactions and potential biological activities.

Key academic findings have centered on its synthesis and reactivity. While specific, detailed synthesis methods for this exact compound are not extensively documented in readily available literature, the synthesis of similar carbamates often involves the reaction of a chloroformate with an amine under alkaline conditions. The chemical reactivity of this compound includes hydrolysis of the carbamate bond under acidic or basic conditions, oxidation of the benzyl group, and substitution reactions.

Some research has explored the biological activities of related carbamate compounds, suggesting potential antimicrobial and anticancer properties. The mechanism of action for such activities is often attributed to the inhibition of specific enzymes or receptors. For instance, studies on substituted benzyl N-phenylcarbamates have shown inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. arkat-usa.org

The structural and electronic properties of carbamates, including their ability to act as hydrogen-bond donors and acceptors, make them valuable in designing molecules with specific biological targets. The carbamate functional group is recognized for its chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability, which are desirable characteristics in drug design. nih.govacs.orgresearchgate.net

Emerging Trends in Carbamate-Based Chemical Research

The field of carbamate chemistry is experiencing a surge of innovation, driven by the demand for more sustainable and efficient synthetic methods and the expanding applications of carbamates in various scientific domains.

A significant trend is the development of greener synthetic routes that avoid toxic reagents like phosgene (B1210022) and its derivatives. researchgate.net The use of carbon dioxide as a C1 synthon is a particularly attractive, environmentally benign alternative for carbamate synthesis. nih.govmdpi.com Recent methodologies focus on the reaction of CO2 with amines to generate carbamate anions, which are then reacted with electrophiles. acs.org Additionally, novel catalytic systems are being explored to facilitate these transformations under milder conditions. researchgate.net Another sustainable approach involves the direct transformation of Boc-protected amines into carbamates, which circumvents the need for hazardous reagents and metal catalysts. rsc.org

In medicinal chemistry, carbamates are increasingly utilized as key structural motifs in drugs and prodrugs. nih.govacs.org There is a growing interest in using carbamates as isosteres for amide bonds in peptidomimetics to improve metabolic stability and bioavailability. acs.org Research is also focused on understanding the structure-activity relationships that govern the metabolic lability of carbamates, which is crucial for designing both stable drugs and efficiently cleaved prodrugs. acs.org Furthermore, carbamates are being investigated as "warheads" for enzyme inhibition, representing a new approach in inhibitor design. nih.gov

The application of carbamates is also expanding into materials science and catalysis. Metal carbamates are being studied for their catalytic potential in various organic transformations, including the coupling of aziridines with carbon dioxide. researchgate.net

Future Avenues for Academic Inquiry and Methodological Advancements

Future research on this compound and the broader field of carbamate chemistry is poised to explore several exciting directions.

For this compound specifically, a more detailed investigation into its synthesis, including optimization of reaction conditions and exploration of novel catalytic systems, would be beneficial. A comprehensive study of its biological activities, moving beyond preliminary screenings to detailed mechanistic studies, could uncover its therapeutic potential. This would involve identifying specific biological targets and understanding the molecular interactions that underpin its activity.

Methodological advancements will likely continue to focus on the development of sustainable and atom-economical synthetic methods for carbamates. This includes the expanded use of carbon dioxide and other renewable feedstocks, as well as the design of highly efficient and selective catalysts. Flow chemistry is an emerging technology that could enable better control and scalability of carbamate synthesis. acs.org

A deeper understanding of the physicochemical properties of carbamates, such as their solubility, stability, and membrane permeability, will be crucial for their application in drug delivery and materials science. researchgate.net The development of computational models to predict these properties based on molecular structure would be a valuable tool for rational design.

Furthermore, the exploration of novel applications for carbamates is a promising area of research. This could include their use in the development of new functional materials, such as polymers and coatings, or as ligands in catalysis. The unique properties of the carbamate group suggest that its full potential across various scientific disciplines has yet to be fully realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.